molecular formula C10H13NO2S B3039904 Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate CAS No. 1396762-11-0

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B3039904
CAS No.: 1396762-11-0
M. Wt: 211.28
InChI Key: KEZGGJBGQAHGRQ-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate is an organic compound with the molecular formula C10H13NO2S. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8/h5,11H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZGGJBGQAHGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396762-11-0
Record name ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate
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Preparation Methods

Cyclization via tert-Butyl Carbamate Intermediate

A widely cited method involves the cyclization of tert-butyl-1-piperidinecarboxylate with ethyl mercaptoacetate. The procedure begins with the activation of tert-butyl-1-piperidinecarboxylate using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0–5°C. Subsequent addition of ethyl mercaptoacetate and triethylamine in dichloromethane (CH₂Cl₂) under reflux yields 5-tert-butyl-2-ethyl-6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (Intermediate 3) with a 45% yield. Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) in CH₂Cl₂ produces the final compound with an 81% yield. Key characterization data include:

  • ¹H NMR (CDCl₃) : δ 7.44 (s, 1H), 4.31 (q, J = 7.1 Hz, 2H), 3.95 (s, 2H).
  • ESI-MS : m/z 312.0 [M+H]⁺ for Intermediate 3.

Sulfonylation-Mediated Cyclization

An alternative route employs 4-piperidinone hydrochloride as the starting material. Reacting this with 4-methylphenyl sulfonyl chloride in tetrahydrofuran (THF) and triethylamine at 0°C yields 1-[(4-methylphenyl)sulfonyl]-4-piperidinone (Intermediate 3, 85% yield). Subsequent cyclization with ethyl mercaptoacetate in dimethyl sulfoxide (DMSO) and triethylamine at 60°C generates the target compound. Key data include:

  • ¹H NMR (CDCl₃) : δ 7.72 (d, J = 8.1 Hz, 2H) for the sulfonyl group.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Key Advantages
Cyclization tert-Butyl-1-piperidinecarboxylate POCl₃, Ethyl mercaptoacetate 45–81% High purity, well-characterized intermediates
Sulfonylation 4-Piperidinone hydrochloride 4-Methylphenyl sulfonyl chloride 85% Scalable, avoids harsh deprotection steps
Gewald Reaction 4-Piperidone derivatives Malononitrile, Acetic acid N/A Flexible for derivative synthesis

Industrial Production Considerations

Scalability challenges center on solvent selection and catalyst efficiency. The cyclization method uses DMF and CH₂Cl₂, which pose environmental and safety concerns at scale. In contrast, the sulfonylation route employs THF and triethylamine, offering easier solvent recovery. Optimized conditions for large-scale production include:

  • Temperature : 50–60°C to balance reaction rate and side-product formation.
  • Catalyst : Anhydrous ethanol with hydrogen chloride (30%) for efficient cyclization.

Reaction Mechanisms and Key Steps

Cyclization Mechanism

The tert-butyl carbamate method proceeds via Schiff base formation :

  • POCl₃ activates DMF to form a Vilsmeier-Haack reagent, which reacts with the piperidine carbamate to generate an iminium intermediate.
  • Nucleophilic attack by ethyl mercaptoacetate’s thiol group closes the thiophene ring.
  • TFA-mediated deprotection removes the tert-butyl group without affecting the ester.

Sulfonylation Pathway

Sulfonylation of 4-piperidinone introduces a sulfonyl group, which directs subsequent cyclization by stabilizing the transition state through electron-withdrawing effects.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate has been investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets relevant to various diseases.

  • Antidepressant Activity : Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit antidepressant properties. The compound's ability to modulate neurotransmitter systems could be explored further in drug development for mood disorders .
  • Analgesic Properties : Some studies suggest that thieno derivatives may possess analgesic effects. The mechanism may involve modulation of pain pathways through central nervous system interactions .

Pharmacology

The pharmacological profile of this compound indicates potential utility in various therapeutic areas:

  • Neuropharmacology : This compound may influence neurotransmitter receptors such as serotonin and norepinephrine. Investigating its receptor binding affinity could lead to new insights into its role in treating neurological disorders .
  • Anticancer Research : Preliminary studies have shown that thieno derivatives can inhibit certain cancer cell lines. The compound's ability to induce apoptosis in malignant cells warrants further investigation for potential anticancer therapies .

Biochemical Applications

In biochemistry, this compound serves as a useful reagent:

  • Buffering Agent : It has been utilized as a non-ionic organic buffering agent in cell cultures. Maintaining pH stability is crucial for cellular processes and experimental reproducibility .
  • Synthesis of Complex Molecules : The compound can act as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of new compounds with varied biological activities .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depressive-like behaviors in animal models using thieno derivatives.
Study BAnalgesic PropertiesShowed that the compound effectively reduced pain responses in neuropathic pain models.
Study CAnticancer ActivityIndicated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis.

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its interaction with cellular proteins and enzymes, disrupting normal cellular functions and leading to therapeutic outcomes.

Comparison with Similar Compounds

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate can be compared with other thienopyridine derivatives, such as:

    Clopidogrel: An antiplatelet agent used to prevent blood clots.

    Prasugrel: Another antiplatelet drug with a similar mechanism of action.

    Ticlopidine: An older antiplatelet agent with a different safety profile.

Uniqueness

What sets this compound apart is its potential for diverse chemical modifications, allowing for the development of a wide range of derivatives with varying biological activities. Its unique structure enables it to interact with different molecular targets, making it a versatile compound in medicinal chemistry .

Biological Activity

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate (CAS: 1396762-11-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H13NO2S
  • Molecular Weight : 211.28 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The compound features a thieno-pyridine core structure that is essential for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Various synthetic strategies have been reported in the literature that yield this compound with high purity and yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine. For instance:

  • Inhibition of Cancer Cell Growth : Compounds based on this scaffold have shown IC50 values ranging from 1.1 to 440 nM against various cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) .
  • Mechanism of Action : These compounds exert their effects by binding to the colchicine site of tubulin, leading to the inhibition of tubulin polymerization and subsequent disruption of mitotic processes .

Selectivity and Safety

The selectivity towards cancer cells has been a notable feature. In vitro studies indicated that many derivatives did not significantly affect the viability of normal human peripheral blood mononuclear cells (PBMCs) at concentrations over 20 µM . This selectivity suggests a favorable therapeutic index for potential anticancer agents derived from this class.

Other Biological Activities

Beyond anticancer effects, research has indicated additional biological activities:

  • Antimicrobial Activity : Some derivatives have exhibited promising antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects which warrant further investigation .

Case Studies

A study by Beckers et al. evaluated a series of substituted tetrahydrothieno-pyridines for their antiproliferative activities. The findings revealed that compounds with specific substituents at the 6-position exhibited enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

CompoundIC50 (HeLa)IC50 (L1210)IC50 (CEM)
Compound A1.1 µM2.8 µM2.3 µM
Compound B1.9 µM>20 µM>20 µM

This table summarizes the comparative potency of selected compounds derived from the thieno-pyridine scaffold.

Q & A

Q. What are the most effective synthetic routes for Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate and its derivatives?

The Gewald reaction is the cornerstone for synthesizing this scaffold. Key steps include:

  • Reacting ethyl cyanoacetate with N-substituted piperidones and elemental sulfur under reflux conditions to form 2-aminothiophene intermediates .
  • For derivatives, substituents at the 3- or 6-position are introduced via post-synthetic modifications, such as amidation or alkylation (e.g., using BOP or TBTU coupling reagents) .
  • Example: Synthesis of ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate achieved via sequential Gewald reaction and amidation .

Q. How are these compounds characterized for structural confirmation?

  • Nuclear Magnetic Resonance (NMR): Complex rotamers in 1H^1H NMR spectra (e.g., δ 7.26–7.09 ppm for aromatic protons, δ 1.42–1.22 ppm for tert-butyl groups) are analyzed to confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Used to verify molecular weights (e.g., HR-ESMS for C25_{25}H33_{33}ClN3_3O5_5S+^+: calcd 522.1824, found 522.1822) .
  • Melting Points (Mp): Reported as a purity indicator (e.g., Mp 148–150°C) .

Q. What in vitro biological screening methods are used to evaluate anti-tubercular activity?

  • Minimum Inhibitory Concentration (MIC) Assays: Performed against Mycobacterium tuberculosis H37Rv and drug-resistant strains.
  • Example: Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate showed MIC = 0.23 μM against H37Rv and 0.20–0.44 μM against resistant strains .
    • ADME Profiling: Second-generation derivatives are assessed for solubility, metabolic stability, and permeability to prioritize lead compounds .

Advanced Research Questions

Q. How do substituents at the 3- and 6-positions influence allosteric modulation of A1_1 adenosine receptors (A1_1AR)?

  • Structure-Activity Relationship (SAR) Studies:
  • 3-Carboxamide derivatives (e.g., ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) enhance receptor binding via hydrogen-bond interactions with A1_1AR .
  • Bulky 6-substituents (e.g., tert-butoxycarbonyl) reduce steric hindrance, improving binding affinity .
    • Functional Assays: cAMP accumulation assays quantify allosteric enhancement, with EC50_{50} values guiding SAR optimization .

Q. What strategies mitigate solubility and stability challenges during in vivo studies?

  • Salt Formation: Converting free bases to hydrochloride salts improves aqueous solubility (e.g., ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride) .
  • Prodrug Approaches: Ester hydrolysis under physiological conditions enhances bioavailability .

Q. How are contradictions in biological activity data resolved across different studies?

  • Dose-Response Reproducibility: MIC assays are repeated with standardized inoculum sizes and growth media to minimize variability .
  • Off-Target Profiling: Selectivity panels (e.g., kinase or cytochrome P450 inhibition assays) identify confounding interactions .

Q. What methodologies optimize reaction yields in multi-step syntheses?

  • Precipitation-Driven Purification: Intermediate thiophenes (e.g., 2d–f) precipitate during Gewald reactions, simplifying isolation .
  • Acid-Mediated Deprotection: Treatment with 6 M HCl cleaves Boc groups efficiently (89% yield for 2g) .

Q. How is the mechanism of action elucidated for antiarrhythmic or antiparasitic derivatives?

  • Patch-Clamp Electrophysiology: Evaluates ion channel modulation (e.g., hERG inhibition for antiarrhythmic candidates) .
  • Target-Based Assays: Leishmania amastigote assays and target-specific enzymatic inhibition studies (e.g., trypanothione reductase) guide mechanistic insights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate

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